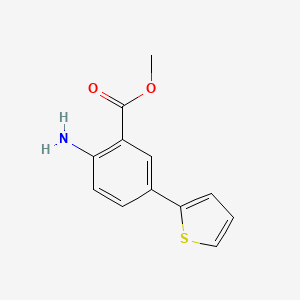![molecular formula C21H22N4O3S3 B2842870 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 442556-85-6](/img/structure/B2842870.png)
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C21H25N3O4S2 . It has a molecular weight of 447.6 g/mol . The compound has a complex structure with several functional groups, including a sulfamoyl group and a thiazolo-benzothiazol group .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C21H25N3O4S2/c1-5-6-13-23 (2)30 (26,27)17-10-7-15 (8-11-17)20 (25)22-21-24 (3)18-12-9-16 (28-4)14-19 (18)29-21/h7-12,14H,5-6,13H2,1-4H3 . The compound’s canonical SMILES string, another representation of its structure, is CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 113 Ų, indicating the size of its polar surface . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 447.12864863 g/mol . The compound has a complexity of 729 .
Applications De Recherche Scientifique
Anticancer Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide, although not directly mentioned, is closely related to various sulfamoyl and benzamide derivatives studied for their anticancer properties. For instance, indapamide derivatives were investigated for their pro-apoptotic activity on melanoma cell lines, with certain compounds demonstrating significant growth inhibition and anticancer activity, in addition to inhibiting human carbonic anhydrase isoforms relevant to cancer physiology (Yılmaz et al., 2015). This suggests potential research applications in exploring anticancer activities of similar compounds.
Carbonic Anhydrase Inhibition
Research has extensively explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, which play crucial roles in various physiological and pathological processes, including cancer. Libraries of sulphonamides were designed to assess their selectivity and potency towards different carbonic anhydrase isoforms, underscoring the therapeutic potential of these compounds in treating diseases associated with aberrant carbonic anhydrase activity (Distinto et al., 2019). Such studies pave the way for utilizing this compound in related applications.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of benzamide and sulfonamide derivatives have been a subject of investigation, offering potential for the development of new therapeutic agents. Compounds with benzothiazole and sulphonamide motifs have demonstrated significant antibacterial, antifungal, and antimycobacterial activity, highlighting their utility in addressing resistant microbial strains (Bhusari et al., 2008). This area of research could be relevant for exploring the antimicrobial potentials of this compound.
Propriétés
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c1-4-5-12-25(3)31(27,28)15-8-6-14(7-9-15)20(26)24-21-23-17-11-10-16-18(19(17)30-21)29-13(2)22-16/h6-11H,4-5,12H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCUWOLQKEXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)
![5-Benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2842789.png)
![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)
![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)
![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)


![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)
![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)

